3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Description
This compound, referred to in research as PKZ18-22 , is a derivative of the parent molecule PKZ18, a small-molecule anti-infective agent targeting Gram-positive bacteria. Its structure features a bicyclo[2.2.1]heptane core linked to a 4-(4-isobutylphenyl)-1,3-thiazole moiety via a carbamoyl bridge. PKZ18-22 inhibits bacterial biofilm growth by targeting T-box regulatory elements, which control transcription of critical bacterial genes .
Properties
IUPAC Name |
3-[[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-12(2)9-13-3-5-14(6-4-13)17-11-28-22(23-17)24-20(25)18-15-7-8-16(10-15)19(18)21(26)27/h3-6,11-12,15-16,18-19H,7-10H2,1-2H3,(H,26,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMHCTPDXDKNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3C4CCC(C4)C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 361366-77-0) is a complex organic compound with potential biological activities. The compound’s structure includes a bicyclic system and a thiazole moiety, which are often associated with various pharmacological effects. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and relevant research findings.
The molecular formula of the compound is C22H26N2O3S, with a molecular weight of 398.52 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in the fields of oncology and neurology.
Anticancer Activity
Several studies have indicated that compounds with thiazole derivatives exhibit significant anticancer properties. For instance, thiazole-based compounds have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Studies Involving Thiazole Derivatives
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10 | Apoptosis | |
| HeLa | 15 | Cell Cycle Arrest | |
| A549 | 12 | Inhibition of Metastasis |
Neuroprotective Effects
The neuroprotective effects of similar compounds have been documented, particularly in relation to Alzheimer’s disease. The inhibition of acetylcholinesterase (AChE) is a common target for neuroprotective agents.
Table 2: AChE Inhibition Potency of Related Compounds
In this context, it is hypothesized that the thiazole moiety in our compound may confer similar AChE inhibitory activity, thus providing a potential avenue for treating neurodegenerative disorders.
Case Studies
A recent study focused on the synthesis and biological evaluation of thiazole derivatives demonstrated that modifications in the substituents significantly influenced their biological activities. In particular, compounds with bulky groups showed enhanced potency against cancer cell lines while maintaining low toxicity in normal cells.
Case Study: Synthesis and Evaluation
In a synthetic study involving bicyclic systems, researchers synthesized a series of derivatives based on the bicyclo[2.2.1] framework and evaluated their anticancer activity against several cell lines. The results indicated that certain structural modifications led to increased selectivity towards cancer cells over normal cells, suggesting that our target compound may possess similar beneficial properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that both the bicyclic structure and the thiazole ring are crucial for biological activity. Variations in substituent groups can lead to significant changes in potency and selectivity.
Table 3: SAR Analysis of Thiazole Derivatives
| Substituent | Activity Level |
|---|---|
| Isobutyl | High |
| Methyl | Moderate |
| Ethyl | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The bicyclo[2.2.1]heptane scaffold and thiazole-based substitutions are critical for anti-infective activity. Key structural analogs include:
Mechanistic Comparisons
- PKZ18 vs. PKZ18-22 : PKZ18-22 lacks the 5-methyl group on the thiazole ring but incorporates a bulkier isobutylphenyl group. This modification enhances biofilm penetration and target affinity, leading to superior biofilm inhibition compared to PKZ18 .
- Oxacillin (Beta-Lactam Antibiotic) : Unlike PKZ18-22 (T-box inhibition), oxacillin targets penicillin-binding proteins (PBPs) to disrupt cell wall synthesis. PKZ18-22’s unique mechanism avoids cross-resistance with beta-lactams and shows synergistic effects when combined with such antibiotics .
Bioactivity Data
- PKZ18-22 :
- PKZ18: MIC against MRSA: 2 µg/mL (planktonic cells) . Limited efficacy against biofilms compared to PKZ18-22 .
Research Findings and Implications
- Novel Mechanism: PKZ18-22’s T-box targeting disrupts bacterial gene regulation, offering a pathway distinct from traditional antibiotics .
- Safety Profile: Non-toxic to human cells at MIC concentrations, suggesting favorable therapeutic indices .
- Structural Insights : Bulkier aryl groups (e.g., isobutyl, tert-butyl) correlate with improved biofilm penetration, while thiazole substitutions modulate target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
